molecular formula C13H8BrF4NO2S B13967818 N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13967818
M. Wt: 398.17 g/mol
InChI Key: QKJIKDDXPOUFDI-UHFFFAOYSA-N
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Description

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-fluoroaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

  • N-(5-bromo-2-fluorophenyl)methyl-2-(trifluoromethyl)aniline
  • N-(5-bromo-2-fluorophenyl)methyl-4-(trifluoromethyl)aniline
  • N-(5-bromo-2-fluorophenyl)methyl-2-chloro-5-(trifluoromethyl)aniline

These compounds share similar structural features but differ in the position of substituents or the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of bromine, fluorine, and trifluoromethyl groups, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C13H8BrF4NO2S

Molecular Weight

398.17 g/mol

IUPAC Name

N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H8BrF4NO2S/c14-9-4-5-11(15)12(7-9)19-22(20,21)10-3-1-2-8(6-10)13(16,17)18/h1-7,19H

InChI Key

QKJIKDDXPOUFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)F)C(F)(F)F

Origin of Product

United States

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